molecular formula C10H5BrF3NO2 B1414386 Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate CAS No. 1805500-52-0

Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate

Cat. No. B1414386
CAS RN: 1805500-52-0
M. Wt: 308.05 g/mol
InChI Key: GYZIKFULKXBQFK-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O2 . It has a molecular weight of 283.04 . The compound is also known by its IUPAC name, methyl 2-bromo-4-(trifluoromethyl)benzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate” consists of a benzoate core with bromo, cyano, and trifluoromethyl substituents . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a density of 1.598±0.06 g/cm3 .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for “Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate” were not found in the search results, it’s worth noting that trifluoromethyl-containing compounds are of significant interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties conferred by the trifluoromethyl group can enhance the biological activity of these compounds . Therefore, it is expected that many novel applications of trifluoromethyl-containing compounds, including “Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate”, will be discovered in the future .

properties

IUPAC Name

methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)5-2-3-7(10(12,13)14)6(4-15)8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZIKFULKXBQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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